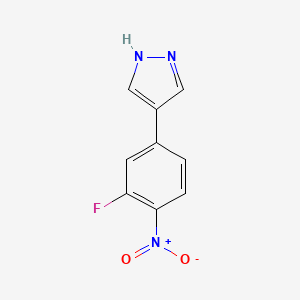
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-fluoro-4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-fluoro-4-nitrophenyl hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: 4-(3-amino-4-nitrophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
科学的研究の応用
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-(3-fluoro-4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards molecular targets .
類似化合物との比較
Similar Compounds
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole: Characterized by the presence of both fluoro and nitro groups.
4-(3-chloro-4-nitrophenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.
4-(3-fluoro-4-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of the electron-withdrawing fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for designing molecules with specific properties .
特性
分子式 |
C9H6FN3O2 |
|---|---|
分子量 |
207.16 g/mol |
IUPAC名 |
4-(3-fluoro-4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6FN3O2/c10-8-3-6(7-4-11-12-5-7)1-2-9(8)13(14)15/h1-5H,(H,11,12) |
InChIキー |
IMISAYSWNIQASQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CNN=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
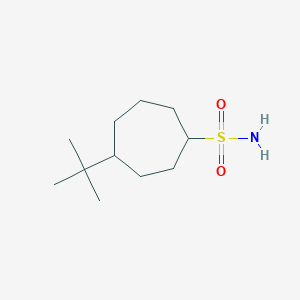
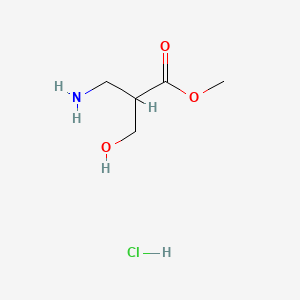
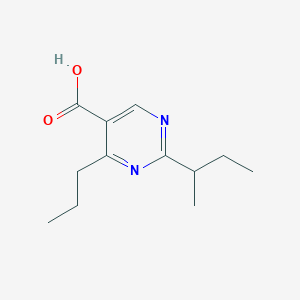
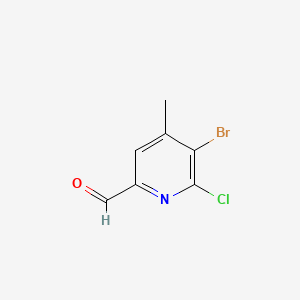
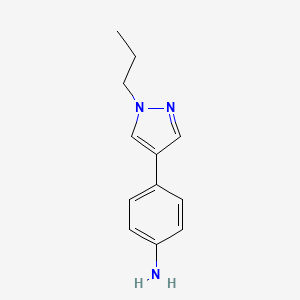

![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
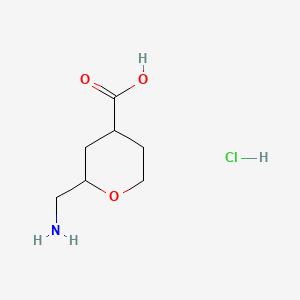
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
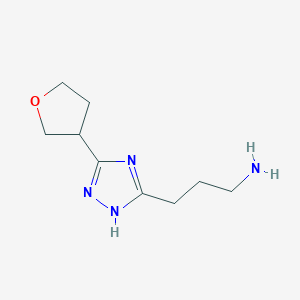
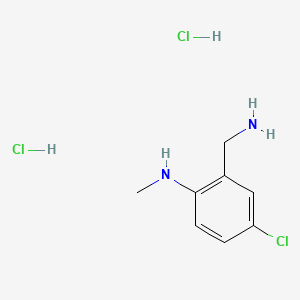
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
